molecular formula C18H19N3OS B2776472 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863588-98-1

2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B2776472
CAS No.: 863588-98-1
M. Wt: 325.43
InChI Key: PPISOZPJGKJAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule that contains a thiazolo[5,4-b]pyridine core. Thiazolo[5,4-b]pyridines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . These types of compounds often exhibit interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific molecular structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and spectral properties .

Scientific Research Applications

Multicomponent Synthesis Approaches

  • Compounds including thiazolo[3,2-a]pyridines, which are structurally similar to 2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide, have been synthesized using multicomponent reactions. This method offers an efficient pathway to a range of heterocyclic compounds with promising anticancer activities (C. Altuğ et al., 2011).

Antimicrobial and Anticancer Activities

  • Thiazoles and their fused derivatives have been extensively studied for their antimicrobial properties. New approaches for synthesizing these compounds have shown significant antimicrobial activities against various bacterial and fungal isolates (Wagnat W. Wardkhan et al., 2008).
  • A range of pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety have been synthesized and evaluated for their antimicrobial efficacy, demonstrating moderate activity (E. Darwish et al., 2010).

Catalysis and Polymerization

  • Thio-Pybox and Thio-Phebox ligands, related to the thiazole and pyridine moieties in this compound, have been utilized in metal complexes for catalysis in ethylene and butadiene polymerization, though with varied levels of efficiency (James D. Nobbs et al., 2012).

Enzymatic Activity Modulation

  • Novel heterocyclic compounds containing a sulfonamido moiety have been developed for antibacterial uses, showcasing the diverse potential of compounds structurally related to this compound in therapeutic applications (M. E. Azab et al., 2013).

Novel Heterocyclic Synthesis

  • Innovative methods have been explored for synthesizing novel heterocyclic compounds incorporating thiadiazole moieties, demonstrating the versatility of thiazole and pyridine derivatives in creating compounds with potential insecticidal activities (A. Fadda et al., 2017).

Mechanism of Action

The mechanism of action of “2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” would depend on its specific biological target. Thiazolo[5,4-b]pyridines have been found to exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with “2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” would depend on its specific physical and chemical properties, as well as how it is handled and used. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

The future directions for research on “2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” could include further studies on its synthesis, structure, properties, and potential biological activities. Thiazolo[5,4-b]pyridines are a promising class of compounds for the development of new drugs, so there is much potential for future research in this area .

Properties

IUPAC Name

2-ethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-12(4-2)16(22)20-14-9-7-13(8-10-14)17-21-15-6-5-11-19-18(15)23-17/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPISOZPJGKJAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.